molecular formula C18H21NO3S B2957915 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 496015-55-5

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2957915
CAS No.: 496015-55-5
M. Wt: 331.43
InChI Key: CAUSZPFGKQXLKV-UHFFFAOYSA-N
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Description

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a methoxy and dimethylbenzenesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Methoxy and Dimethylbenzenesulfonyl Groups: This step involves the sulfonylation of the tetrahydroquinoline core using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tetrahydroquinoline derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The methoxy and dimethylbenzenesulfonyl groups play a crucial role in binding to target molecules, influencing their activity. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

    2-methoxy-4,5-dimethylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and shares similar functional groups.

    1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2-methyl-1H-imidazole: This compound has a similar sulfonyl group but differs in the core structure, which is an imidazole instead of a tetrahydroquinoline.

    1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole: This compound also contains the sulfonyl group but has an indole core structure.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13-11-17(22-3)18(12-14(13)2)23(20,21)19-10-6-8-15-7-4-5-9-16(15)19/h4-5,7,9,11-12H,6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUSZPFGKQXLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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